molecular formula C22H14ClN9 B2824312 6-amino-5-[(3-chlorophenyl)amino]-7-(1-methyl-1H-1,3-benzodiazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile CAS No. 691396-46-0

6-amino-5-[(3-chlorophenyl)amino]-7-(1-methyl-1H-1,3-benzodiazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B2824312
CAS No.: 691396-46-0
M. Wt: 439.87
InChI Key: HTZYYVZFVMGFDP-UHFFFAOYSA-N
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Description

6-amino-5-[(3-chlorophenyl)amino]-7-(1-methyl-1H-1,3-benzodiazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex heterocyclic compound It features a pyrrolo[2,3-b]pyrazine core, which is a fused bicyclic system, and is substituted with various functional groups, including an amino group, a chlorophenyl group, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-[(3-chlorophenyl)amino]-7-(1-methyl-1H-1,3-benzodiazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic synthesis

    Formation of the Pyrrolo[2,3-b]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines under catalytic conditions.

    Substitution with Chlorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.

    Attachment of the Benzodiazole Moiety: This step may involve coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 6-amino-5-[(3-chlorophenyl)amino]-7-(1-methyl-1H-1,3-benzodiazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research.

Industry

In the industrial sector, this compound could be used in the development of advanced materials. Its unique electronic and structural properties make it suitable for applications in electronics, photonics, and materials science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5-[(3-bromophenyl)amino]-7-(1-methyl-1H-1,3-benzodiazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
  • 6-amino-5-[(3-fluorophenyl)amino]-7-(1-methyl-1H-1,3-benzodiazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Uniqueness

What sets 6-amino-5-[(3-chlorophenyl)amino]-7-(1-methyl-1H-1,3-benzodiazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile apart from similar compounds is its specific substitution pattern. The presence of the chlorophenyl group, in particular, may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-amino-5-(3-chloroanilino)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN9/c1-31-17-8-3-2-7-14(17)28-21(31)18-19-22(29-16(11-25)15(10-24)27-19)32(20(18)26)30-13-6-4-5-12(23)9-13/h2-9,30H,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZYYVZFVMGFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)NC5=CC(=CC=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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